molecular formula C12H9N3O2 B13902713 6-(1-Cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylic acid

6-(1-Cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B13902713
M. Wt: 227.22 g/mol
InChI Key: KPLMFGXFUKHKCN-UHFFFAOYSA-N
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Description

6-(1-Cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry and material science . The presence of the cyanocyclopropyl group adds unique chemical properties to this compound, making it a valuable scaffold for various chemical reactions and applications.

Chemical Reactions Analysis

6-(1-Cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylic acid undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, radical reactions can lead to the direct functionalization of the imidazo[1,2-a]pyridine scaffold, resulting in a wide range of derivatives .

Mechanism of Action

The mechanism of action of 6-(1-Cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In the context of its antituberculosis activity, it is believed to inhibit key enzymes and disrupt essential biological processes in the tuberculosis bacteria . The exact molecular targets and pathways involved can vary depending on the specific application and the structure of the derivatives used.

Comparison with Similar Compounds

6-(1-Cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other similar compounds within the imidazo[1,2-a]pyridine family. Similar compounds include 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides and 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid . These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their substituents, which can significantly impact their chemical properties and applications. The presence of the cyanocyclopropyl group in this compound adds unique reactivity and potential for functionalization, making it a distinct and valuable compound in its class.

Properties

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C12H9N3O2/c13-7-12(3-4-12)8-1-2-10-14-9(11(16)17)6-15(10)5-8/h1-2,5-6H,3-4H2,(H,16,17)

InChI Key

KPLMFGXFUKHKCN-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=CN3C=C(N=C3C=C2)C(=O)O

Origin of Product

United States

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